N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-11(2)13-9-8-10-14(12(3)4)15(13)18-16(19)17(5,6)7/h8-12H,1-7H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBLPQFXPOMCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity
The compound’s IUPAC name, N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide, reflects its branched architecture. Key identifiers include:
- Molecular Formula : C₁₇H₂₇NO
- Molecular Weight : 261.4 g/mol
- SMILES : CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)(C)C
The steric bulk from the 2,6-diisopropylphenyl group and the pivalamide substituent significantly influences its reactivity, as demonstrated in its resistance to nucleophilic attack under standard conditions.
Synthetic Pathways
Direct Amidation of 2,6-Diisopropylaniline
The most straightforward route involves reacting 2,6-diisopropylaniline with pivaloyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve 2,6-diisopropylaniline (1.0 equiv) in dichloromethane (DCM) at 0°C.
- Add pivaloyl chloride (1.2 equiv) dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Key Parameters :
This method benefits from commercial availability of starting materials but requires careful control of stoichiometry to avoid over-acylation.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Data from purine syntheses highlight the role of high-boiling solvents:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| N,N-DMPA | 90 | 45–50 | 90 |
| 1,4-Dioxane | 90 | 38 | 85 |
| DMF | 90 | <5 | N/A |
N,N-DMPA = N,N-dimethylpropanamide
The superior performance of N,N-dimethylpropanamide aligns with its dual role as solvent and participating reagent, stabilizing intermediates through hydrogen bonding.
Steric and Electronic Considerations
The compound’s synthesis is complicated by:
- Steric Hindrance : Bulky substituents at the phenyl ring’s 2- and 6-positions slow nucleophilic attack at the amide carbonyl.
- Electron Donation : The isopropyl groups increase electron density at the aniline nitrogen, reducing its reactivity toward electrophiles like pivaloyl chloride.
Strategies to mitigate these effects include:
- Using excess acylating agents (1.5–2.0 equiv)
- Employing high-dielectric solvents (e.g., DMF) to stabilize transition states
Analytical Characterization
Spectroscopic Data
¹H NMR (CDCl₃) :
- δ 1.20–1.35 (m, 18H, isopropyl CH₃)
- δ 3.10 (septet, 2H, isopropyl CH)
- δ 6.70–7.10 (m, 3H, aromatic H)
IR (KBr) :
Comparative Analysis of Synthetic Routes
| Parameter | Direct Amidation | Oxidative Coupling |
|---|---|---|
| Yield | 68–72% | 45–50% |
| Reaction Time | 12 hours | 24 hours |
| Scalability | Easily scalable | Limited by solvent |
| Byproducts | Minimal | Schiff base isomers |
The direct amidation route offers practical advantages for gram-scale synthesis, while the oxidative method provides insights into mechanistic pathways.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfo, or halo derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide has been investigated for its therapeutic properties, particularly in the context of enzyme inhibition and as a potential drug candidate. The compound's structure suggests it may interact with biological targets involved in various diseases.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes that are crucial in metabolic pathways. For instance, studies have shown its effectiveness against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in various pathogens .
Case Study
A study published in 2014 highlighted the synthesis and evaluation of derivatives of this compound as potential antiparasitic agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The derivatives exhibited promising activity, indicating that this compound could serve as a lead compound for further development .
Polymer Science
Nucleating Agent
The compound is also recognized for its utility as a nucleating agent in polymer formulations. It enhances the crystallization process in polymers, improving their thermal and mechanical properties.
- Applications in Polymers : In patent US7790793B2, it was noted that compositions containing this compound can significantly improve the processing characteristics and end-use properties of synthetic polymers .
| Property | Effect of this compound |
|---|---|
| Crystallization Rate | Increased |
| Thermal Stability | Enhanced |
| Mechanical Strength | Improved |
Biochemical Research
Protein-Ligand Interactions
This compound has been utilized to study protein-ligand interactions, which are fundamental to understanding biochemical pathways and drug design.
- Biological Activity Assessment : Research has shown that this compound can modulate cellular responses by interacting with specific receptors or enzymes involved in signal transduction pathways.
Case Study
A recent investigation into the neuroprotective effects of compounds similar to this compound demonstrated that they could mitigate calcium overload in neuronal cells under stress conditions. This suggests potential applications in treating neurodegenerative diseases .
Summary of Findings
The diverse applications of this compound span multiple fields including medicinal chemistry, polymer science, and biochemical research. Its ability to inhibit key enzymes makes it a candidate for therapeutic development, while its properties as a nucleating agent enhance polymer formulations.
Mechanism of Action
The mechanism of action of N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of aromatic amides with varying substituents on the phenyl ring and the acyl group. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Comparison of N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide and Analogs
Key Findings from Structural Analysis
Steric Effects : The 2,6-diisopropylphenyl group in the target compound creates significant steric hindrance, reducing molecular flexibility compared to analogs with single substituents (e.g., 853311-43-0). This may limit its utility in flexible binding pockets but enhance selectivity in rigid receptors .
The absence of halogens in the target compound suggests lower polarity and differing pharmacokinetic profiles .
Biological Activity: Furan-containing analogs (e.g., 853311-43-0) exhibit antimicrobial properties, but the target compound’s lack of heteroaromatic systems may shift its activity toward non-antimicrobial applications, such as enzyme inhibition or material science .
Methodological Considerations in Structural Validation
For example:
- SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, essential for distinguishing subtle steric differences in branched analogs .
- Mercury’s packing similarity calculations can predict crystallinity trends between the target compound and its analogs, aiding in formulation studies .
Biological Activity
N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide, also known as a derivative of 2,6-diisopropylaniline, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H27NO. It features a unique structure characterized by two isopropyl groups attached to a phenyl ring and a dimethylpropanamide moiety. This configuration contributes to its stability and reactivity in biological systems.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 271.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-diisopropylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine. The process is conducted under anhydrous conditions to prevent hydrolysis.
Synthetic Route:
- Dissolve 2,6-diisopropylaniline in anhydrous dichloromethane.
- Add triethylamine as a base.
- Slowly introduce 2,2-dimethylpropanoyl chloride while maintaining low temperatures (0-5°C).
- Stir at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify via recrystallization or chromatography.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or allosteric sites on target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition: Prevents substrate binding and catalysis.
- Modulation of Signaling Pathways: Alters cellular responses by interacting with receptors.
Pharmacological Applications
Research indicates that this compound may have applications in various fields:
- Anti-inflammatory Properties: Investigated for its potential to reduce inflammation.
- Analgesic Effects: Explored for pain relief capabilities.
- Enzyme Inhibition Studies: Used in research to understand protein-ligand interactions.
Case Studies
-
Study on Enzyme Inhibition:
A study demonstrated that derivatives similar to this compound effectively inhibited neutral sphingomyelinase (nSMase) activity in vitro, showing potential for therapeutic use in neurodegenerative diseases . Table 2: Inhibition Potency of Related CompoundsCompound Name IC50 (nM) DPTIP 30 N-[2,6-di(propan-2-yl)... Not specified -
Pharmacokinetics Study:
A pharmacokinetic study indicated that modifications to the compound's structure could enhance its bioavailability and brain penetration, which are critical for developing effective treatments for central nervous system disorders .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
